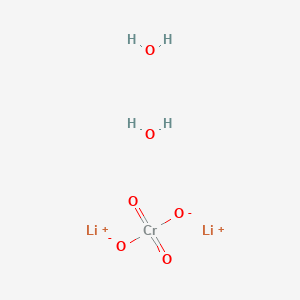

Lithium chromate dihydrate

描述

Historical Context and Evolution of Research Perspectives

Initial research interest in lithium chromate (B82759) and its hydrated forms was largely driven by practical industrial applications that emerged in the mid-20th century. The primary focus was on its efficacy as a corrosion inhibitor, a role in which it proved highly effective. samaterials.comjustdial.com Early studies documented its use in water-cooling systems, including those for atomic reactors, and as an antifreeze preservative. samaterials.comnih.gov The fundamental chemical and physical properties, such as solubility and density, were established during this period to support these applications. nih.gov

The evolution of research perspectives has seen a shift from these foundational, application-driven studies to a more nuanced investigation of the material's intrinsic properties. Researchers began to explore the compound's thermal decomposition and phase transitions, noting that it becomes anhydrous at approximately 75°C. nih.gov More recently, the focus has broadened further within materials science. While still recognized for its anti-corrosion properties, the compound is now investigated in the context of advanced materials. Scientific interest has expanded to include its potential role as a catalyst, its use in the synthesis of other specialized lithium compounds, and its application in energy storage technologies. justdial.comchemimpex.com This evolution reflects a broader trend in inorganic chemistry, where established compounds are re-examined for new functionalities driven by technological advancements.

Significance in Contemporary Inorganic and Materials Chemistry Research

In modern inorganic and materials chemistry, lithium chromate dihydrate holds significance as a precursor, a component in advanced systems, and a subject of fundamental solid-state research. Its utility has expanded beyond its traditional role as a corrosion inhibitor into several key areas of academic investigation.

In the field of materials synthesis, lithium chromate is utilized as a versatile reagent and additive. It serves as a component in the manufacturing of certain ceramics and glasses, where it can influence the final properties of the material. chemimpex.com Furthermore, it is employed as a catalyst in various chemical synthesis processes, helping to facilitate desired reactions and improve product yields. justdial.com

From a fundamental inorganic chemistry perspective, the compound remains a subject of interest for studying solid-state transformations. Research on hydrates and their phase transitions, including dehydration and potential structural rearrangements, provides valuable insights into crystal engineering and material stability. nih.gov Studies on related complex chromate systems, such as the investigation of pressure-induced phase transitions in chromium spinels, highlight the continued academic interest in the structural behavior of chromate-containing materials under various conditions. mdpi.com

Detailed Research Findings

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound based on compiled research data.

| Property | Value/Description | Source(s) |

| Chemical Formula | Li₂CrO₄·2H₂O | samaterials.comcymitquimica.com |

| Molecular Weight | 165.91 g/mol | samaterials.com |

| Appearance | Yellow orthorhombic crystalline solid | samaterials.comnih.gov |

| Density | 1.355 g/cm³ | samaterials.com |

| Melting Point | Decomposes to anhydrous form at ~75°C | nih.gov |

| Boiling Point | 900°C (Decomposition) | samaterials.com |

| Water Solubility | 94.6 g/L (at 25°C) | samaterials.com |

| Solubility | Soluble in methanol (B129727) and ethanol | nih.govmade-in-china.com |

属性

IUPAC Name |

dilithium;dioxido(dioxo)chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Li.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWLTFSQNFMYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH4Li2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228499 | |

| Record name | Lithium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-01-7 | |

| Record name | Lithium chromate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM CHROMATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39L61W2I4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Crystal Growth Methodologies for Lithium Chromate Dihydrate

Controlled Synthesis Techniques

The production of lithium chromate (B82759) dihydrate can be achieved through several chemical pathways, each offering distinct advantages and controls over the purity and form of the final product.

Aqueous Solution Precipitation Methods

A prevalent method for synthesizing lithium chromate dihydrate involves the reaction of a lithium salt with a chromate source in an aqueous solution, leading to the precipitation of the dihydrate. rsc.orglibretexts.org Typically, lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃) is reacted with chromic acid (H₂CrO₄) or chromium trioxide (CrO₃). samaterials.com The fundamental reaction results in the formation of lithium chromate, which then crystallizes with two water molecules from the aqueous medium. samaterials.com

Another approach within this category is a double-displacement or precipitation reaction where aqueous solutions of a soluble lithium salt, such as lithium chloride (LiCl), and a soluble chromate salt are mixed. mpdkrc.edu.inlibretexts.org The insolubility of one of the resulting products drives the reaction to form a precipitate. libretexts.org For instance, mixing aqueous solutions of barium chloride and lithium sulfate (B86663) can lead to the precipitation of barium sulfate, leaving lithium chloride in the solution. libretexts.org While this example illustrates the principle, for this compound, a soluble lithium salt would be reacted with a soluble chromate salt under conditions that favor the precipitation of Li₂CrO₄·2H₂O.

The key to controlling the characteristics of the final product in aqueous precipitation lies in managing parameters such as reactant concentrations, temperature, pH, and the rate of addition of reactants. These factors directly influence the supersaturation of the solution, which in turn governs the nucleation and growth rates of the crystals.

Solid-State Reaction Pathways

Solid-state reactions provide an alternative route to anhydrous lithium chromate, which can subsequently be hydrated. This method involves the direct reaction of solid precursors at elevated temperatures. researchgate.net For example, a mixture of lithium carbonate (Li₂CO₃) and a suitable chromium compound can be heated to induce a reaction in the solid phase. researchgate.net Research on similar systems, such as the solid-state reaction between Li₂CO₃ and iron oxalates, demonstrates that reactions can occur at temperatures below the decomposition temperature of the individual reactants. researchgate.net

The synthesis of complex oxides often employs solid-state methods where the morphology and particle size are controlled by factors like calcination time and atmosphere. ethz.ch While not directly focused on this compound, these principles are transferable. The resulting anhydrous lithium chromate from a solid-state reaction would then need to undergo hydration to form the dihydrate.

Hydration Processes of Anhydrous Lithium Chromates

Anhydrous lithium chromate (Li₂CrO₄) can be converted to its dihydrate form through a controlled hydration process. smolecule.com This involves exposing the anhydrous salt to water under specific conditions. smolecule.com this compound is known to lose one water molecule at 74.6°C to become anhydrous. lookchem.comhzoceanchem.com Reversing this process by adding water to the anhydrous form under controlled temperature and humidity will yield the dihydrate. smolecule.com The efficiency of this hydration process is dependent on factors such as the particle size of the anhydrous material and the ambient conditions.

Crystal Growth Techniques and Morphology Control

The morphology, or crystal habit, is a critical attribute of this compound that affects its handling and performance properties. nih.gov Techniques for controlling crystal growth and morphology are therefore of significant interest.

For instance, in the crystallization of other compounds, the use of certain polymers as additives has been shown to be concentration-dependent in modifying crystal morphology. nih.gov While specific studies on this compound are not detailed in the provided search results, the general principles of crystal engineering suggest that similar approaches could be applied. The goal is often to produce equidimensional crystals, which tend to have better flowability and compaction properties. nih.gov

Influence of Synthesis Parameters on Compound Characteristics

The physical and chemical properties of the final this compound product are heavily influenced by the synthesis parameters.

| Parameter | Influence on Characteristics |

| Temperature | Affects solubility, reaction rates, and can determine the hydration state of the final product. For example, this compound becomes anhydrous at 74.6°C. lookchem.comhzoceanchem.com |

| pH | Can influence the solubility of chromate species and the overall reaction equilibrium in aqueous synthesis. cymitquimica.com |

| Reactant Concentration | Directly impacts the supersaturation of the solution, which in turn controls the nucleation and growth rate of crystals, affecting particle size and distribution. nih.gov |

| Mixing/Agitation | Ensures homogeneity of the reaction mixture and can influence the particle size and morphology of the precipitate. |

| Additives | Can act as habit modifiers, altering the crystal shape and size by selectively interacting with different crystal faces. nih.gov |

| Calcination Conditions (for solid-state) | Time, temperature, and atmosphere during calcination can affect the purity, crystallinity, and particle size of the resulting anhydrous compound. ethz.ch |

Research on other lithium-containing materials for applications like batteries has shown that the synthesis route (e.g., sol-gel vs. solid-state) has a fundamental influence on the material's morphology, properties, and ultimate performance. ethz.chmdpi.com For example, controlling the sintering temperature can control particle size and reduce lattice defects. uminho.pt These findings underscore the importance of carefully controlling synthesis parameters to tailor the characteristics of this compound for specific applications.

Advanced Structural Characterization and Analysis of Lithium Chromate Dihydrate

Crystallographic Investigations

Crystallographic studies have been fundamental in defining the three-dimensional structure of lithium chromate (B82759) dihydrate, providing a foundational understanding of its solid-state properties.

X-ray Diffraction Studies of Unit Cell Parameters and Space Group Determination

X-ray diffraction (XRD) analysis is a powerful tool for determining the crystal structure of materials, including unit cell dimensions and space group symmetry. ethz.chmdpi.com For lithium chromate dihydrate, XRD studies have established its crystal system and the dimensions of its unit cell.

The crystal structure of this compound was determined by X-ray methods, including the positions of the hydrogen atoms. researchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with Z=4 (four formula units per unit cell). researchgate.net The determined lattice parameters are a = 5.503(1) Å, b = 7.733(2) Å, and c = 11.987(2) Å. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.503(1) |

| b (Å) | 7.733(2) |

| c (Å) | 11.987(2) |

| Z | 4 |

Neutron Diffraction Analysis for Hydrogen Atom Localization and Water Molecule Orientation

While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction provides a distinct advantage in localizing light atoms like hydrogen due to its sensitivity to the nucleus rather than the electron cloud. aps.orgosti.gov This technique is crucial for accurately determining the positions of hydrogen atoms and understanding the orientation of water molecules within the crystal lattice of hydrated compounds. aps.orgosti.gov

In the case of this compound, neutron diffraction studies would complement X-ray diffraction data by precisely defining the hydrogen bonding network. This involves identifying the donor and acceptor atoms and measuring the O-H bond lengths and H-O-H bond angles of the water molecules. Such information is vital for a complete description of the crystal structure and its influence on the material's properties. Although the initial X-ray study did determine hydrogen positions, neutron diffraction would offer a more precise localization of these atoms. researchgate.net

Analysis of Coordination Environments and Polyhedral Distortions

The coordination environment describes the arrangement of atoms or ions immediately surrounding a central atom. In this compound, both the lithium (Li⁺) and chromium (Cr⁶⁺) ions are coordinated by oxygen atoms from the chromate anions and the water molecules.

The crystal structure reveals a noteworthy feature: the oxygen ligands of the chromate anion (CrO₄²⁻) exhibit significantly different coordination. researchgate.net This suggests distortions in the coordination polyhedra around the central ions. The lithium ions are coordinated by oxygen atoms, forming Li-O polyhedra, while the chromium atom is at the center of a tetrahedral arrangement of four oxygen atoms (CrO₄²⁻). The water molecules play a crucial role in the coordination sphere and in establishing a hydrogen-bonding system that connects the chromate anions. researchgate.net

Spectroscopic Probes for Structural Elucidation

Spectroscopic techniques provide complementary information to diffraction methods by probing the local atomic environments and vibrational modes within the crystal structure.

Vibrational Spectroscopy (Raman and Infrared) for Molecular Anion Characterization

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, is instrumental in characterizing the molecular anions within a crystal lattice by probing their vibrational modes. arxiv.orgamericanpharmaceuticalreview.com For this compound, these techniques can confirm the presence and geometry of the chromate (CrO₄²⁻) anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lithium and Chromium Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local chemical environment of specific atomic nuclei. rsc.orgd-nb.info Both ⁷Li and ⁵³Cr are NMR-active nuclei, allowing for the study of their respective environments in this compound. rsc.orghuji.ac.il

⁷Li NMR: ⁷Li NMR spectroscopy is highly sensitive and provides information about the coordination and mobility of lithium ions within the structure. rsc.orgdiva-portal.org The chemical shift in a ⁷Li NMR spectrum is influenced by the local electronic environment of the lithium nucleus. acs.org In this compound, the ⁷Li NMR spectrum would be expected to show signals corresponding to the distinct lithium sites within the crystal lattice.

⁵³Cr NMR: ⁵³Cr is the only NMR-active isotope of chromium. huji.ac.il It is a low-sensitivity nucleus that yields moderately broad lines in symmetric environments. huji.ac.il Solid-state ⁵³Cr NMR studies on a series of chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) salts have been performed, revealing a range of nuclear quadrupolar coupling constants. nih.gov For chromate salts, these values range from 1.23 to 5.01 MHz. nih.gov The ⁵³Cr NMR spectrum of this compound would provide direct insight into the local symmetry and electronic structure of the chromium site within the chromate anion.

Thermal Stability and Dehydration Mechanism Studies

The investigation into the thermal stability and the process of dehydration of this compound (Li₂CrO₄·2H₂O) is crucial for understanding its fundamental chemical properties and behavior under varying temperatures. This knowledge is essential for its application in diverse industrial and research settings.

Thermoanalytical Techniques (TGA, DTA, DSC) in Elucidating Hydrate (B1144303) Stability

Thermoanalytical methods such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are powerful tools for examining the thermal decomposition of hydrated salts. These techniques provide detailed insights into the stability of the hydrate and the energetics of the dehydration process.

Thermogravimetric Analysis (TGA) is employed to measure changes in the mass of a substance as a function of temperature. When this compound is subjected to TGA, it typically exhibits a distinct weight loss corresponding to the removal of its two water molecules. This dehydration process is reported to commence at approximately 74.6 °C to 75 °C. nih.gov The complete loss of water results in the formation of anhydrous lithium chromate (Li₂CrO₄). nih.gov

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as phase transitions and to quantify the heat flow associated with these changes. For this compound, these analyses would reveal endothermic peaks corresponding to the energy absorbed during the removal of the water molecules. The temperatures of these peaks provide information on the dehydration onset and completion.

The following interactive data table summarizes the key thermal properties of this compound.

| Property | Value | Technique |

| Dehydration Temperature | Becomes anhydrous at 74.6 °C nih.gov | TGA/DTA/DSC |

| Decomposition Temperature | Decomposes at 75 °C nih.gov | TGA/DTA/DSC |

Structural Transformations Upon Dehydration

The removal of water molecules from the crystal lattice of this compound instigates significant structural changes. The dihydrate form possesses a specific crystal structure that accommodates the water molecules. Upon heating, the loss of these water molecules leads to a new crystalline arrangement for the resulting anhydrous lithium chromate.

The structural characteristics of the two forms are presented in the table below.

| Compound | Chemical Formula | Appearance |

| This compound | Li₂CrO₄·2H₂O | Yellow orthorhombic crystals samaterials.com |

| Anhydrous Lithium Chromate | Li₂CrO₄ | Yellow crystalline powder alfachemic.com |

Theoretical and Computational Investigations of Lithium Chromate Dihydrate

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the chemical behavior and physical properties of materials. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution and energy levels.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in determining the geometric, energetic, and electronic properties of compounds. aps.org For materials like lithium chromate (B82759), DFT can elucidate the nature of the chemical bonding, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that helps predict the chemical reactivity and stability of a molecule. researchgate.net

In related lithium-containing compounds, such as lithium silicates, DFT calculations have successfully determined their electronic band structures, showing them to be insulators with large band gaps. researchgate.net For instance, Li₂SiO₃ and Li₄SiO₄ have calculated band gaps of approximately 5.36 eV and 5.53 eV, respectively. researchgate.net The electronic properties of these materials are largely dictated by the 2p orbital electrons of the oxygen atoms. researchgate.net Similarly, DFT has been used to study lithium adsorption on surfaces, revealing that the transfer of a valence electron from the lithium atom to the substrate results in a strong interaction. nih.gov These examples highlight the capability of DFT to provide detailed insights into the electronic characteristics of lithium compounds, a methodology directly applicable to the study of lithium chromate dihydrate.

Quantum chemical descriptors derived from DFT calculations offer a deeper understanding of molecular interactions that govern crystal packing. researchgate.net This includes analyzing Hirshfeld surfaces and their corresponding two-dimensional fingerprint plots to quantify intermolecular contacts. researchgate.net

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations, providing a highly accurate description of atomic motion and interactions over time. osti.gov AIMD simulations of concentrated lithium salt solutions have shown that ions can form an interpenetrating network throughout the system, while water molecules may be isolated or form small clusters. nih.gov This finding was supported by simulations of a dihydrate melt of two different lithium salts. nih.gov

Studies on the hydrated lithium ion (Li⁺) show that it is strongly hydrated, forming a distinct hydration shell. osti.gov AIMD simulations have been crucial in determining the structure and dynamics of this shell. osti.gov These simulations report highly structured pair distribution functions that indicate infrequent water exchange between the first hydration shell and the bulk solution. osti.gov Experimental and theoretical results now converge on the understanding that the lithium ion is hydrated by a small number of water molecules, typically 4 to 5, in its immediate coordination shell. osti.gov A detailed molecular dynamics study of the hydrated chromate ion (CrO₄²⁻) revealed it to be a moderate structure-maker, with a coordination number of 13-14 water molecules. acs.org Each oxygen atom on the chromate ion forms, on average, 2.6 hydrogen bonds with surrounding water molecules. acs.org

In concentrated solutions of lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), AIMD simulations revealed that Li⁺ cations preferentially interact with water molecules over the TFSI anions. nih.gov As the salt concentration increases, the coordination number of water molecules around the lithium ion decreases. nih.gov

Density Functional Theory (DFT) Studies of Electronic Properties

Computational Modeling of Intermolecular Interactions

The structure and stability of hydrated crystals are governed by a complex network of intermolecular forces, primarily hydrogen bonding and ionic interactions.

Hydrogen bonds are directional electrostatic interactions that play a critical role in determining the structure of hydrated compounds. bitmesra.ac.inacs.org In this compound, the water molecules of hydration form hydrogen bonds with the oxygen atoms of the chromate anion. Computational studies on similar systems have shown that anions are hydrated by accepting hydrogen bonds from water molecules. acs.org The chromate ion, in particular, is considered a "structure maker" because it forms hydrogen bonds with water that are stronger than those found in bulk water. acs.org

The analysis of hydrogen bond networks is a key area of research for understanding the properties of aqueous solutions and crystalline materials. rsc.org In some organic systems, the construction of intermolecular hydrogen bond networks has been shown to stabilize the material. nih.gov Computational methods, such as DFT and Natural Bond Orbital (NBO) analysis, are effective tools for interpreting these hydrogen bonding interactions and their influence on the stability of a compound. researchgate.netwisc.edu

In the solid state of this compound, the crystal lattice is held together by the electrostatic attraction between the lithium cations (Li⁺) and the chromate anions (CrO₄²⁻), as well as by the hydrogen bonds involving the water molecules. The precise arrangement of these ions and water molecules defines the crystal structure.

In solution, an interplay between ion-ion and ion-water interactions is essential for determining the electrolyte's structure. nih.gov Ab initio MD simulations show that Li⁺ cations have a preference for interacting with water molecules. nih.gov However, in highly concentrated solutions, ion-ion interactions become more prevalent, leading to the formation of ion networks. nih.gov The interaction between cations and anions in both the solid state and solution can be investigated using various computational techniques to understand binding energies and structural arrangements. researchgate.net

Hydrogen Bonding Networks Involving Water Molecules

Predictive Modeling of Structural and Spectroscopic Features

Computational models are not only descriptive but also predictive, allowing for the estimation of structural parameters and spectroscopic signatures that can be compared with experimental data.

Ab initio calculations have been used to study the hydration of various transition metal oxoanions, including chromate. mdpi.com These studies can predict intramolecular bond lengths, such as the Cr-O bond, which was calculated to be 1.61 Å in one study of a hydrated chromate ion. acs.org For comparison, experimental determinations in various anhydrous chromate salts find Cr-O distances ranging from 1.632 Å to 1.653 Å. mdpi.com

DFT calculations, combined with lattice dynamics, have been used to predict the structural and phonon properties of lithium compounds like Li₂O and Li₂CO₃, with results showing good agreement with experimental measurements. researchgate.net Similar methodologies can be applied to this compound to predict its vibrational spectra (e.g., IR and Raman spectra). For instance, in studies of nickel molybdate (B1676688) hydrates, DFT calculations were used to refine the crystal structure and simulate the Raman spectrum, which showed excellent agreement with experimental results. acs.org This predictive power is invaluable for interpreting experimental data and understanding the fundamental vibrational modes of the material.

Simulation of Reaction Pathways and Stability in Diverse Environments

Theoretical and computational chemistry offer powerful tools to investigate the reaction pathways and stability of chemical compounds under various conditions. While dedicated computational studies specifically simulating the reaction pathways of this compound (Li₂CrO₄·2H₂O) are not extensively available in current literature, the principles of computational modeling can be applied to understand its behavior based on known experimental observations and studies of analogous systems. Such simulations can provide atomic-level insights into its thermal decomposition, behavior in aqueous solutions, and its function as a corrosion inhibitor.

Simulation of Thermal Decomposition and Dehydration

Experimental data indicates that this compound undergoes dehydration and subsequent decomposition at elevated temperatures. The dihydrate form loses its water molecules to become anhydrous lithium chromate (Li₂CrO₄). acs.org The anhydrous salt itself is reported to have a high decomposition temperature. mdpi.comicrc.ac.ir

Computational methods, particularly Density Functional Theory (DFT), can be employed to model the dehydration process. By calculating the binding energies of the water molecules to the lithium chromate crystal lattice, researchers can predict the temperature range over which dehydration is likely to occur. Furthermore, transition state theory combined with DFT can elucidate the kinetic barriers associated with the removal of each water molecule, providing a step-by-step mechanism of dehydration. researchgate.net

Simulations can also explore the thermal decomposition of the anhydrous lithium chromate. Reaction pathway simulations could identify the most likely decomposition products and the energetic profiles of these reactions. For instance, such simulations could investigate the transformation of lithium chromate into compounds like lithium oxide and chromium oxides under high temperatures. nih.gov

Table 1: Experimentally Determined Thermal Properties of Lithium Chromate and its Dihydrate

| Property | Value | Compound |

| Dehydration Temperature | Becomes anhydrous at 74.6 °C | This compound |

| Melting Point | 495 °C | Anhydrous Lithium Chromate |

| Decomposition Temperature | 900 °C | Anhydrous Lithium Chromate |

This table is based on available experimental data. acs.orgmdpi.comslu.se

Stability and Reactions in Aqueous Environments

This compound is known to be soluble in water. slu.senih.gov The behavior of the chromate ion (CrO₄²⁻) in aqueous solutions is complex and pH-dependent. In acidic solutions, the chromate ion can be converted to dichromate (Cr₂O₇²⁻). researchgate.net

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of ions in solution. acs.orgresearchgate.netresearchgate.netnih.gov An MD simulation of this compound in water could reveal detailed information about the hydration shells of the lithium (Li⁺) and chromate (CrO₄²⁻) ions. slu.se Such simulations can calculate key structural and dynamic properties, including:

Coordination Numbers: The average number of water molecules directly interacting with each ion.

Radial Distribution Functions: The probability of finding a water molecule at a certain distance from an ion.

Diffusion Coefficients: The rate at which the ions move through the solution.

Simulation of Corrosion Inhibition Mechanisms

One of the primary applications of lithium chromate is as a corrosion inhibitor, particularly in cooling systems and for metals like mild steel. slu.seuni-goettingen.de The effectiveness of chromate-based inhibitors is attributed to their ability to form a passive, protective oxide layer on the metal surface. mdpi.com

Computational studies, especially those using DFT, are increasingly being used to understand the mechanisms of corrosion inhibition. pku.edu.cn While specific studies on lithium chromate are sparse, research on other chromate inhibitors provides a framework. DFT calculations can be used to:

Model the adsorption of chromate ions onto a metal surface.

Investigate the electronic interactions between the inhibitor and the metal.

Determine the binding energy of the inhibitor to the surface, which correlates with its inhibition efficiency. icrc.ac.irnih.govresearchgate.netacs.org

By simulating the interface between a metal surface, an aqueous environment, and dissolved lithium chromate, researchers can gain a fundamental understanding of how the protective layer is formed and maintained. These insights are crucial for designing new and more environmentally friendly corrosion inhibitors.

Reactivity and Reaction Mechanisms of Lithium Chromate Dihydrate

Oxidation-Reduction Chemistry of the Chromate (B82759) Moiety

The chromate ion (CrO₄²⁻) is a potent oxidizing agent, a characteristic derived from the high oxidation state (+6) of the chromium atom. wikipedia.org In redox reactions, the chromium atom is typically reduced to the more stable +3 oxidation state. wikipedia.org

The oxidation-reduction properties of the chromate ion are significantly influenced by the solution's pH. In acidic solutions, chromate is a stronger oxidizing agent compared to in alkaline solutions. wikipedia.org The reduction of Cr(VI) to Cr(III) generally involves the addition of three electrons to the chromium atom. wikipedia.org

A well-studied example is the reaction of chromate with hydrogen peroxide in a basic medium. The proposed mechanism involves several steps:

Initial Attack: The hydrogen peroxide anion (HO₂⁻) attacks the chromate ion. researchgate.net

Equilibrium Steps: A series of equilibrium steps follow, where oxo groups on the chromate are exchanged for peroxo groups. researchgate.net

Rate-Determining Step: The reaction proceeds through a rate-determining, one-electron, intramolecular reduction step to form a tetrakis(peroxo)chromate(V) species, [Cr(V)(O₂)₄]³⁻. researchgate.net

Table 1: General Steps in Chromate Oxidation of Alcohols

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Formation of Chromate Ester | Alcohol, Chromate (Cr(VI)) | Chromate Ester |

| 2 | Oxidation to Carbonyl | Chromate Ester | Aldehyde/Ketone, Cr(IV) species |

| 3 (for 1° alcohols) | Hydration | Aldehyde, Water | Gem-diol |

| 4 (for 1° alcohols) | Further Oxidation | Gem-diol, Chromate (Cr(VI)) | Carboxylic Acid, Cr(III) species |

This table provides a simplified, generalized pathway for the oxidation of alcohols by chromate reagents. The exact intermediates and steps can vary.

This principle can be extended to redox reactions involving lithium chromate. The nature of the solvent and its interaction with the lithium cation can modulate the effective redox potential of the chromate anion. A strongly coordinating solvent can stabilize the Li⁺ ion, potentially altering the energy landscape of the redox reaction and thus influencing its rate and selectivity. nih.gov The formation of specific solvate complexes with the lithium ion can either facilitate or hinder the approach of the substrate to the chromate oxidant. mdpi.com

Mechanistic Pathways of Oxidizing Reactions

Acid-Base Behavior and pH-Dependent Transformations

The chemistry of the chromate ion in aqueous solution is highly dependent on pH. wikipedia.org An equilibrium exists between the tetrahedral chromate ion (CrO₄²⁻) and the dichromate ion (Cr₂O₇²⁻), which consists of two corner-sharing tetrahedra. wikipedia.org

In alkaline solutions, the yellow chromate ion is the predominant species. wikipedia.orgquora.com As the pH is lowered (i.e., the solution becomes more acidic), the equilibrium shifts towards the formation of the orange dichromate ion. wikipedia.org This transformation is described by the following equilibrium:

2 H⁺ + 2 CrO₄²⁻ ⇌ Cr₂O₇²⁻ + H₂O

The hydrogen chromate ion (HCrO₄⁻) acts as an intermediate in this process and is itself a weak acid with a pKa of approximately 5.9. wikipedia.org

HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺

In strongly acidic solutions, further condensation can occur to form trichromates (Cr₃O₁₀²⁻) and tetrachromates (Cr₄O₁₃²⁻). wikipedia.org

The pH also has a pronounced effect on the rate of chromate reduction. The oxidizing power of the chromate/dichromate system is significantly enhanced in acidic conditions, as indicated by the standard redox potentials. wikipedia.org Research on the reduction of Cr(VI) has consistently shown that the reaction rate increases with decreasing pH. researchgate.net For example, in the reduction of chromate by ferrous iron, the rate was found to be pH-dependent. epa.gov Similarly, the reduction of chromate by green rust showed a five-fold increase in rate when the pH was decreased from 9.0 to 5.0.

Table 2: Predominant Chromium(VI) Species at Different pH Ranges

| pH Range | Predominant Species | Color |

|---|---|---|

| > 8 | Chromate (CrO₄²⁻) | Yellow |

| 2 to 6 | Dichromate (Cr₂O₇²⁻) | Orange |

| < 1 | Trichromates, Tetrachromates | Red |

This table is a general guide; the exact pH ranges for species predominance depend on concentration. wikipedia.org

Ligand Exchange and Complexation Studies

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with other ligands. chemguide.co.uk In the case of lithium chromate dihydrate in aqueous solution, the primary species are the solvated lithium cation, [Li(H₂O)n]⁺, and the chromate anion, CrO₄²⁻.

Studies on solvated lithium cations have shown that they readily undergo ligand exchange. For example, in a mixed solvent system of water and dimethyl sulfoxide (B87167) (DMSO), DMSO is gradually displaced by water in the coordination sphere of the Li⁺ ion as the water content increases. nih.gov The mechanism for such exchanges can be associative (A) or involve associative interchange (Ia). nih.gov

While the chromate ion is not typically considered a classic ligand for lithium in this context, it can participate in the broader ionic environment and influence the coordination sphere. More relevant is the ligand exchange on the chromium center itself, although this is less common for the oxo ligands of chromate under normal conditions. However, in the presence of other potential ligands and under specific reaction conditions, such as in the oxidation of alcohols, the substrate can be considered to transiently displace an oxo group or form a higher-coordinate intermediate (e.g., a chromate ester). ucr.edu

In solutions containing other ions, such as sulfate (B86663) or chloride from the addition of acid, these ions can replace the water molecules in the coordination sphere of the resulting chromium(III) product ion. chemguide.co.uk This demonstrates the susceptibility of chromium species to ligand exchange.

Heterogeneous and Homogeneous Catalysis Research

Catalysis can be classified as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. chembam.com Lithium chromate can potentially function in both modes.

Chromate salts are well-established oxidizing agents in organic synthesis, used for converting primary alcohols to aldehydes or carboxylic acids and secondary alcohols to ketones. tcichemicals.comindusuni.ac.in Lithium chromate is specifically noted for its use as a catalyst in various chemical reactions to enhance reaction rates and improve yields. chemimpex.commodychemi.com

In homogeneous catalysis , lithium chromate, being soluble in certain organic solvents and highly soluble in water, can act as a dissolved oxidizing agent. chembam.com For example, in the Jones oxidation, a solution of chromium trioxide in aqueous sulfuric acid is used to oxidize alcohols. tcichemicals.com A similar system using lithium chromate would function homogeneously. The advantage of homogeneous catalysis is the high degree of interaction between the catalyst and the reactants, as they are in the same phase. chembam.com

In heterogeneous catalysis , solid lithium chromate could be used to catalyze reactions involving liquid or gaseous reactants. chemistrystudent.com The reaction would occur on the surface of the solid catalyst. chemistrystudent.com The key steps in heterogeneous catalysis involve the adsorption of reactants onto the catalyst surface, reaction to form products, and subsequent desorption of the products. chemistrystudent.com A significant advantage of this approach is the ease of separating the solid catalyst from the reaction mixture after completion, for example, by filtration. chembam.com However, the efficiency can be limited by the available surface area of the catalyst. chembam.com The use of chromate salts as heterogeneous catalysts is part of a broader class of reactions where solid metal oxides are used to effect organic transformations. researchgate.net

Table 3: Comparison of Catalysis Types for Lithium Chromate

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase (e.g., solution) chembam.com | Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) chembam.com |

| Interaction | High degree of interaction between catalyst and reactants chembam.com | Reaction limited to the catalyst surface chemistrystudent.com |

| Catalyst Recovery | Often difficult chembam.com | Generally straightforward (e.g., filtration) chembam.com |

| Example Scenario | Lithium chromate dissolved in a solvent to oxidize a soluble organic compound. | Solid lithium chromate powder used to oxidize a compound in a liquid or gas stream. |

Investigations into Polymerization Catalysis

While this compound is mentioned in industrial literature as a catalyst for producing polyethylene (B3416737) and other plastics, detailed research findings focusing specifically on the isolated compound's catalytic mechanism in polymerization are not extensively available in public scientific literature. osti.govjustdial.comontosight.ai However, significant research has been conducted on related heterogeneous catalyst systems where both lithium and chromium are key components. These studies provide insight into the potential role of such elements in polymerization reactions.

A notable area of investigation involves chromium supported on lithiated silica (B1680970) (Cr/Li/SiO₂), which has been identified as a highly active catalyst for the stereoselective polymerization of isoprene. osti.gov Research into this system provides detailed findings on how the interaction between chromium and lithium within a silica support structure can drive polymerization and influence the microstructure of the resulting polymer.

Detailed Research Findings: Cr/Li/SiO₂ Catalyzed Isoprene Polymerization

In these investigations, a Cr/Li/SiO₂ catalyst is synthesized by treating chromium-grafted silica (Cr/SiO₂) with n-butyllithium (nBuLi). This process results in a material containing chromium(II) sites in a three-coordinate environment, with one alkyl ligand and two surface oxygen ligands. osti.gov This lithiated complex demonstrates high activity and selectivity in the polymerization of isoprene.

The key finding is the catalyst's high selectivity towards producing polyisoprene with a 1,4-cis microstructure. osti.gov This specific microstructure is crucial as it determines the elastic properties of the resulting rubber. The Cr/Li/SiO₂ catalyst was found to be significantly more selective compared to its non-lithiated counterpart (Cr/SiO₂), which predominantly yields trans-1,4 polyisoprene. osti.gov

The research also contrasts the catalytic behavior of chromium on lithiated silica with that on lithiated titania (Cr/LTO). While Cr/LTO reverses its reactivity from an ethylene (B1197577) polymerization catalyst to an ethylene oligomerization catalyst upon lithiation, the Cr/Li/SiO₂ system provides a mixture of polymer and oligomers, suggesting the presence of at least two different types of active sites. osti.gov

The table below summarizes the experimental data from protonolysis experiments using the Cr/Li/SiO₂ catalyst, detailing its composition and the resulting polymer characteristics.

| Catalyst | Cr Loading (wt%) | Li Loading (wt%) | Cr Oxidation State | Isoprene Conversion (%) | Polyisoprene Microstructure |

| Cr/Li/SiO₂ | 0.4 | 1.2 | II | >95 | High 1,4-cis selectivity |

| Cr/SiO₂ | 0.8 | N/A | II/III | >95 | Predominantly trans-1,4 |

| Data derived from studies on heterogeneous organochromium catalysts. osti.gov |

These investigations into lithium-chromium systems highlight the synergistic effect of the two elements in creating highly active and selective polymerization catalysts. Although this research does not use this compound directly, it underscores the importance of lithium and chromium in the field of polymerization catalysis.

Applications of Lithium Chromate Dihydrate in Advanced Materials Research

Corrosion Inhibition Mechanisms and Performance in Materials Science

The primary application of lithium chromate (B82759) in materials science is as a corrosion inhibitor, a role it fulfills effectively for various metals, including aluminum and zinc. justdial.comjustdial.com Its performance is attributed to the chemical behavior of the chromate ion at the metal's surface. mdpi.com

Surface Chemistry and Passivation Layer Formation

The corrosion inhibition mechanism of chromates, including lithium chromate, involves the formation of a protective passivation layer on the metallic substrate. justdial.comeminentcoating.com This process is electrochemical in nature. The chromate ion (CrO₄²⁻), which contains chromium in its hexavalent state (Cr(VI)), is a potent oxidizing agent. mdpi.com When in contact with a metal surface like magnesium or aluminum, the hexavalent chromium is reduced to trivalent chromium (Cr(III)). mdpi.com

This reaction leads to the co-precipitation of chromium(III) hydroxide (B78521) (Cr(OH)₃) and chromium(III) oxide (Cr₂O₃) onto the metal surface. mdpi.com This newly formed layer is dense, insoluble, and adheres well to the substrate, creating a physical barrier that isolates the metal from the corrosive environment. researchgate.netmdpi.com This passive film effectively prevents further oxidation and deterioration of the underlying metal. eminentcoating.com The formation of this stable, protective oxide layer is the fundamental principle behind chromate-based corrosion inhibition. eminentcoating.commdpi.com

Efficacy in Protective Coatings and Treatments for Metallic Substrates

Lithium chromate dihydrate is widely incorporated into protective coatings and surface treatments to enhance the corrosion resistance of metallic components, particularly in demanding sectors like the aerospace industry. samaterials.comjustdial.com It is a key ingredient in paints and primers applied to aircraft structures to ensure their longevity and structural integrity in harsh operating environments. justdial.commdpi.com

The efficacy of lithium chromate stems from its ability to be leached from the coating matrix. d-nb.info When a coating containing lithium chromate is damaged, moisture can penetrate the defect, dissolving the chromate salt. The released chromate ions then migrate to the exposed metal surface and form the protective passive layer as described previously. This "self-healing" characteristic is a significant advantage of chromate-based inhibitors. researchgate.netmdpi.com

Research into organic coatings loaded with leachable lithium salts has shown effective corrosion inhibition for aluminum alloys. d-nb.info Studies have demonstrated that in damaged areas of these coatings, a protective layer composed of aluminum, oxygen, and lithium forms, highlighting the active role of lithium ions in the protection mechanism. d-nb.info This makes coatings containing lithium compounds a potential alternative to traditional hexavalent chromium treatments. d-nb.info

| Application Area | Metal Substrate | Protection Mechanism | Reference |

| Aerospace Coatings | Aluminum Alloys | Passivation layer formation, "self-healing" | samaterials.comjustdial.commdpi.com |

| Electroplating | Zinc, Aluminum | Enhanced durability and corrosion resistance of metal coatings | justdial.comjustdial.com |

| Leachable Inhibitors | Aluminum Alloys | Formation of a protective layer in damaged areas | d-nb.info |

Electrochemical System Development

The unique properties of lithium chromate have also led to its investigation in the field of electrochemical systems, particularly for energy storage devices like lithium-ion batteries. samaterials.comjustdial.com

Investigations as a Component in Electrode Materials for Advanced Batteries

Beyond the electrolyte, lithium chromate has been considered as a potential component in the electrode materials themselves. samaterials.comjustdial.com In a lithium-ion battery, the electrodes are intercalation compounds, meaning they have a crystal structure that can reversibly host lithium ions. mdpi.comwikipedia.org

Specifically, the compound lithium chromite (LiCrO₂), which is structurally related, has been studied as a cathode material. Research has shown that LiCrO₂ can undergo reversible lithium intercalation and deintercalation at around 3.2 V, with a capacity ranging from 170–270 mAh/g. wikipedia.org However, a significant challenge identified in these investigations is the material's short cycle life. This instability is attributed to the disproportionation of Cr⁴⁺ to Cr³⁺ and Cr⁶⁺, followed by the movement of the highly charged Cr⁶⁺ ions into different sites within the crystal structure, which degrades the material over repeated cycles. wikipedia.org

| Cathode Material | Reversible Intercalation Voltage | Reported Capacity | Key Challenge | Reference |

| LiCrO₂ | ~3.2 V | 170–270 mAh/g | Short cycle life due to chromium ion instability | wikipedia.org |

Studies on Ion Transport and Intercalation Mechanisms

The fundamental process governing the function of lithium-ion batteries is the intercalation and deintercalation of lithium ions into the electrode materials. mdpi.com This involves the migration of lithium ions through the electrolyte and their insertion into or removal from the host crystal structure of the anode or cathode. mdpi.com

Understanding these mechanisms is critical for developing new and improved battery materials. Studies on materials like LiCrO₂ contribute to this understanding. wikipedia.org The investigation of its failure mechanism—the disproportionation and migration of chromium ions—provides valuable insight into the structural stability requirements for cathode materials. wikipedia.org Advanced theories, such as the coupled ion-electron transfer (CIET) model, are being developed to better explain the molecular processes of ion intercalation at the interface between the electrode and the electrolyte. chemrxiv.orgchemrxiv.org These theoretical and experimental studies on ion transport and intercalation, including those on chromium-based compounds, are essential for designing the next generation of high-performance batteries. wikipedia.orgchemrxiv.org

Ceramic and Glass Manufacturing Research

This compound (Li₂CrO₄·2H₂O) is a subject of significant interest in the research and development of advanced ceramics and glasses. Its unique chemical properties allow it to influence the manufacturing process and the final characteristics of these materials in several key ways.

Function as a Flux Agent in Glass Systems

In the realm of glass manufacturing research, this compound is recognized for its role as a fluxing agent. justdial.comjustdial.com The primary function of a flux is to lower the melting point of the raw materials in a glass batch. axiomchem.comglazy.org This reduction in melting temperature offers several advantages in a research and manufacturing setting. It can lead to energy savings and allows for the use of a wider range of raw materials.

The introduction of lithium ions (Li⁺) from this compound into the glass melt is particularly effective at reducing viscosity. This increased fluidity at lower temperatures facilitates the homogenization of the melt, which is crucial for producing glass with uniform properties and minimizing defects. Research indicates that the dihydrate form is often preferred in these applications due to the controlled release of lithium and chromium ions, which contributes to improved product quality. justdial.com

Contributions to Material Properties and Coloration

Beyond its function as a flux, this compound plays a significant role in modifying the properties and appearance of both ceramics and glasses. justdial.comjustdial.com The incorporation of lithium can enhance the durability and resistance of these materials to thermal and chemical stress. alibaba.com Specifically, in certain specialty glasses and ceramics, it can increase durability and resistance to thermal shock. chemimpex.com

In terms of coloration, the chromate component of the compound is a potent coloring agent. justdial.comjustdial.com It imparts a distinct yellow color to ceramics and glasses. justdial.comcymitquimica.com This property is leveraged in the production of pigments and colored glazes. justdial.comjustdial.com In ceramic glazes, lithium chromate not only provides color but also improves the stability and adhesion of the glaze to the ceramic body, resulting in high-quality, visually appealing products. justdial.com The interaction of the chromate ion with other elements in the glaze formulation can produce a range of colors and effects. For instance, when used with tin, it can produce pink or red hues, while with zinc, it can result in brown tones. sheffield-pottery.com

Specialized Analytical Reagents and Methodologies

The distinct chemical properties of this compound also lend themselves to applications in the field of analytical chemistry, particularly in the development of specialized reagents and analytical methods.

Application in Titrimetric and Quantitative Analysis Techniques

This compound and related chromium compounds serve as important reagents in titrimetric and other quantitative analysis techniques. chemimpex.comsmolecule.com In these applications, the chromate or dichromate ion often acts as an oxidizing agent. smolecule.comsamaterials.com This allows for the determination of the concentration of various substances that can be oxidized by the chromate ion.

For example, in redox titrations, a solution of a chromium compound of a known concentration can be used to determine the concentration of a reducible analyte. The endpoint of the titration can be detected by a color change or by electrochemical methods. The precise and stable nature of these chromium-based reagents is essential for achieving accurate and reproducible results in quantitative analysis. chemimpex.com

Chromatographic and Spectroscopic Methods for Chromium Detection in Research Samples

While this compound itself is not directly used as the mobile or stationary phase in chromatography, the need to detect and quantify chromium species, including chromate (CrO₄²⁻), in various research samples has led to the development of sophisticated chromatographic and spectroscopic methods. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is a powerful technique used for the separation and determination of different chromium species. researchgate.net These methods are crucial for environmental monitoring and in research settings where understanding the speciation of chromium is important due to the different toxicities of its various oxidation states. researchgate.netub.ac.id

Spectroscopic techniques are also widely employed for the detection of chromium. researchgate.net Methods such as atomic absorption spectrometry (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) are highly sensitive and can detect even trace amounts of chromium. nih.govresearchgate.net For the specific detection of hexavalent chromium, spectrophotometric methods are often used. These methods typically involve a reaction with a coloring agent, such as diphenylcarbazide, which forms a colored complex with Cr(VI) that can be measured to determine its concentration. ub.ac.idresearchgate.netthermofisher.com These analytical techniques are vital for research in materials science, environmental science, and other fields where the presence and concentration of chromium need to be accurately determined.

Environmental Chemistry and Remediation Research Involving Chromate Compounds

Adsorption and Sequestration Research of Chromate (B82759) from Aqueous Solutions

Adsorption is a widely researched method for removing chromate ions from contaminated water. The process involves binding the chromate ions to the surface of a solid material (adsorbent). Research has focused on developing and optimizing various low-cost and high-efficiency adsorbents.

Key Adsorbent Materials and Findings:

Iron-Based Adsorbents: Hydrous iron oxides have shown a high selectivity for chromate, even in the presence of other anions. google.com The adsorption mechanism is believed to involve the formation of a surface complex with ferric ions on the oxide surface. google.com The capacity of these adsorbents is influenced by temperature, with higher temperatures generally leading to greater adsorption capacity. google.com

Functionalized Mesoporous Silicas: Materials like MCM-41 and SBA-1, when functionalized with amino groups, are effective adsorbents for chromate under acidic conditions. acs.org In acidic solutions, the surface amino groups become protonated (positively charged), creating favorable sites for binding anionic chromate. acs.org Research indicates that triamino-functionalized silica (B1680970) adsorbs more chromate than expected based solely on the number of sites, suggesting the formation of stable complexes. acs.org

Biomass and Derivatives: Various forms of biomass have been investigated for chromate removal.

Chitosan (B1678972): Functionalized magnetic chitosan microparticles have demonstrated a high adsorption capacity of up to 6.0 mmol/g. mdpi.com

Agricultural Waste: Acid-treated sunflower straw powder has achieved a removal rate of 99.5% under specific laboratory conditions. mdpi.com Garlic seedling leaves have also been shown to remove up to 94.91% of chromate from a 40 mg/L solution. mdpi.com

Activated Carbon: As a traditional adsorbent, activated carbon has been studied for chromate removal, with a reported maximum adsorption capacity of 19.305 mg/g at 25 °C. mdpi.com

The table below summarizes the performance of several adsorbent materials in removing chromate from aqueous solutions.

| Adsorbent Material | Maximum Adsorption Capacity / Removal Efficiency | Reference |

|---|---|---|

| Functionalized Magnetic Chitosan | 6.0 mmol/g | mdpi.com |

| Acid-Treated Sunflower Straw Powder | 99.5% Removal | mdpi.com |

| Garlic Seedling Leaves | 94.91% Removal | mdpi.com |

| Activated Carbon | 19.305 mg/g | mdpi.com |

| Hydrous Iron Oxide | 9.22 g Cr/kg adsorbent (at 60°C) | google.com |

Research on Bioremediation and Chemical Reduction of Hexavalent Chromium in Model Systems

The primary remediation strategy for hexavalent chromium (Cr(VI)) contamination is its reduction to the less toxic and less mobile trivalent state (Cr(III)). jmb.or.kr Cr(III) readily precipitates out of solution as chromium hydroxide (B78521) [Cr(OH)₃] at neutral pH. mdpi.com This transformation can be achieved through both chemical and biological methods.

Chemical Reduction: Chemical reduction involves adding a reducing agent to the contaminated water. Common agents include sodium bisulfite, sodium metabisulfite, and iron sulfate (B86663). samcotech.com The process is pH-dependent; under acidic conditions, the reduction of Cr(VI) is more favorable. google.com Electrochemical reduction is another method where an electrical current is applied to metal electrodes, which then release ions that reduce Cr(VI) to Cr(III). samcotech.com

Bioremediation: Bioremediation utilizes microorganisms to perform the reduction. Many bacterial species isolated from contaminated sites have demonstrated the ability to reduce Cr(VI). jmb.or.krnih.gov This reduction can be a direct enzymatic process or an indirect consequence of microbial metabolism. pnnl.gov

Bacterial Strains: Species such as Klebsiella sp., Ochrobactrum anthropi, Bacillus aerius, and Stenotrophomonas sp. have shown high Cr(VI) reduction efficiencies. nih.govnih.govbiotech-asia.org

Mechanism: The reduction is often facilitated by enzymes known as chromate reductases. mdpi.combiotech-asia.org In some bacteria, this enzymatic activity is inducible, meaning it increases in the presence of Cr(VI). jmb.or.kr The reduction can occur both inside the cell (intracellular) and outside the cell (extracellular). jmb.or.krbiotech-asia.org

Performance: Studies have shown near-complete reduction of Cr(VI) under optimal laboratory conditions. For example, Ochrobactrum anthropi (strain MW50) reduced 97.58% of 200 ppm Cr(VI), while Brevibacterium sp. and Stenotrophomonas sp. completely reduced 200 mg/L of Cr(VI) within 72 hours. nih.govbiotech-asia.org Microalgae like Chlorella sp. have also been identified as effective agents for Cr(VI) reduction, using light as an energy source to drive the process. mdpi.com

The following table presents findings from several bioremediation studies on Cr(VI).

| Microorganism | Initial Cr(VI) Concentration | Reduction Efficiency | Time | Reference |

|---|---|---|---|---|

| Klebsiella sp. (SH-1) | 100 mg/L (in Luria-Bertani broth) | 95% | 72 h | nih.gov |

| Ochrobactrum anthropi (MW50) | 200 ppm | 97.58% | Not Specified | biotech-asia.org |

| Bacillus aerius (TJ100) | 200 ppm | 90.26% | Not Specified | biotech-asia.org |

| Stenotrophomonas sp. (D6) | 200 mg/L | 100% | 72 h | nih.gov |

| Chlorella sp. (MQ-1) | 2 mg/L | 91.31% | 30 h | mdpi.com |

Fate and Behavior in Engineered Environmental Systems

The fate of chromate in engineered systems, such as wastewater treatment facilities and contaminated site remediation projects, is complex. The goal of these systems is to remove the contaminant or transform it into a benign form.

In wastewater treatment, chemical precipitation is a common method. samcotech.com After reducing Cr(VI) to Cr(III), the pH is raised to precipitate Cr(III) as chromium hydroxide, which can then be separated from the water as a sludge. nih.govmdpi.com However, the disposal of this chromium-containing sludge must be managed carefully according to environmental regulations. nih.gov

At contaminated sites, the long-term behavior of chromium is a key consideration. epa.gov While Cr(VI) is mobile, the reduced Cr(III) is generally considered immobile. pnnl.gov However, the potential for re-oxidation of Cr(III) back to Cr(VI) exists, particularly in the presence of manganese oxides, which can act as natural oxidants. pnnl.gov The environmental fate can also be influenced by co-precipitation with other minerals. For instance, studies at the Hanford Site in the US found that Cr(VI) can co-precipitate with calcium carbonate or form low-solubility minerals like barium chromate (BaCrO₄), which can act as a long-term source of contamination as they slowly dissolve. pnnl.govepa.gov

The development of effective remediation strategies requires a thorough understanding of these site-specific geochemical conditions. epa.gov Microbial biofilms, which are common in soil and subsurface environments, can also play a significant role by acting as reactive zones that accumulate and transform contaminants like chromate. frontiersin.org The persistence of the compound and its behavior under real-world conditions, which may differ from simplified lab studies, are critical factors in designing effective and lasting remediation solutions. battelle.org

Future Research Directions and Emerging Areas

Integration with Nanomaterials for Enhanced Functionality

The integration of lithium chromate (B82759) into nanomaterials is a burgeoning field of research aimed at unlocking enhanced functionalities. Scientists are exploring the synthesis of lithium chromate nanoparticles and composites to harness the unique properties that emerge at the nanoscale, such as increased surface area and reactivity. imperial.ac.uknanografi.com

One promising approach involves the fabrication of LiCrO2 and Li2CrO4 nanoparticles from bimetallic single-source precursors through a simple solvothermal process. mdpi.com This method allows for greater control over the phase-selective synthesis, which is a significant challenge in creating mixed metal oxide materials. mdpi.com Research has demonstrated that this strategy can produce nearly uniform LiCrO2 nanoparticles of approximately 20 nm. mdpi.com Such control is crucial because the properties of nanoscale materials are highly dependent on particle size, morphology, and crystallinity. nanografi.com

Another avenue of investigation is the sol-gel method, which offers an environmentally friendly and low-temperature route to produce chromate nanoparticles. researchgate.net For instance, the synthesis of lithium-doped cobalt chromate nanoparticles via a modified sol-gel technique has been reported. researchgate.net The resulting materials exhibit interesting structural and optical properties that differ from their bulk counterparts. researchgate.net The ability to produce submicron and nanopowder forms of lithium chromate hydrate (B1144303) opens up possibilities for its use in advanced applications, including as a cathode material in lithium-ion batteries and as a catalyst. mdpi.comaxiomchem.comamericanelements.com

| Method | Precursors/Reactants | Resulting Nanomaterial | Key Findings/Characteristics | Reference |

|---|---|---|---|---|

| Solvothermal Process | Bimetallic single-source precursors like [Li2Cr(OtBu)4Cl(THF)2] | LiCrO2 and Li2CrO4 nanoparticles | Achieves phase-selective synthesis; produces uniform particles around 20 nm. | mdpi.com |

| Sol-Gel Auto Combustion | Not specified | Lithium-chromate ferrite (B1171679) (Li0.5Cr0.5Fe2O4) nanoparticles | Investigates morphological and magnetic characteristics. | researchgate.net |

| Room Temperature Reaction | Cr(OH)3·3H2O and LiOH·H2O | X-ray amorphous solid, precursor to LiCrO2 | Yields LiCrO2 with a higher surface area than conventional syntheses. | researchgate.net |

Development of Advanced Spectroscopic and Imaging Techniques for In Situ Studies

The development and application of advanced analytical techniques are crucial for understanding the complex behaviors of materials like lithium chromate, particularly under real-world operating conditions. In situ studies, which examine materials during processes such as electrochemical cycling or thermal decomposition, provide invaluable insights that are not obtainable from ex situ measurements alone. fz-juelich.dewarwick.ac.uk

A multi-method approach, often combining several high-resolution spectroscopic and imaging techniques, is becoming standard for the detailed characterization of chromate-based materials. researchgate.net Techniques utilizing synchrotron radiation, such as micro X-ray Fluorescence (µ-XRF), micro X-ray Absorption Near-Edge Spectroscopy (µ-XANES), and micro X-ray Diffraction (µ-XRD), are particularly powerful. researchgate.net These methods allow for the mapping of elemental distribution and the determination of the chemical state (e.g., oxidation state of chromium) with high spatial resolution. researchgate.net For example, in studies of related lead chromate pigments, these techniques were used to identify and map the distribution of reduced chromium species formed during degradation. researchgate.net

For lithium chromate and related cathode materials, understanding the structural and chemical changes during battery operation is a key research focus. researchgate.netIn situ XRD is employed to observe phase transformations and the migration of ions within the crystal structure during charging and discharging. researchgate.net Other techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can detect and quantify specific species, such as Cr(V) ions, while X-ray Photoelectron Spectroscopy (XPS) provides detailed information about surface chemistry. warwick.ac.ukresearchgate.net

| Technique | Information Obtained | Application Context | Reference |

|---|---|---|---|

| In Situ X-Ray Diffraction (XRD) | Real-time structural and phase changes, lattice parameters. | Monitoring phase transformations in cathode materials during battery cycling. | researchgate.net |

| Synchrotron µ-XANES/µ-XRF | Determination of oxidation state and spatial distribution of chromium. | Studying the chemical reactivity and degradation of chromate pigments. | researchgate.net |

| Electron Paramagnetic Resonance (EPR) | Detection and quantification of paramagnetic species like Cr(V). | Identifying intermediate species in decomposition or electrochemical reactions. | researchgate.net |

| X-Ray Photoelectron Spectroscopy (XPS) | Surface composition, oxidation states, and electronic environment. | Analyzing the surface chemistry of battery electrodes. | warwick.ac.uk |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Microstructural and nanostructural analysis. | Characterizing the morphology of fresh and aged battery materials. | fz-juelich.de |

Green Chemistry Approaches to Synthesis and Application

The environmental and health concerns associated with hexavalent chromium compounds are driving significant research into "green chemistry" approaches for the synthesis and application of chromates. davidpublisher.comresearchgate.net The goal is to develop processes that are more energy-efficient, reduce waste, and use less hazardous substances, ultimately leading to more environmentally friendly products. jfe-steel.co.jpaidic.it

A major focus is on replacing traditional high-temperature, energy-intensive solid-state reactions. researchgate.net Research has demonstrated new green metallurgical processes for chromite ore that operate at significantly lower temperatures. For example, a process involving the oxidation of chromite in sub-molten potassium hydroxide (B78521) at 300°C, compared to the traditional 1200°C, drastically reduces energy consumption while increasing chromium recovery by over 20%. researchgate.net Another approach involves room-temperature reactions, such as reacting chromium(III) hydroxide with lithium hydroxide monohydrate, which can yield precursors for LiCrO2 with a higher surface area than those from conventional methods. researchgate.net These "wet" chemical methods are often more economically feasible and result in products with improved properties. researchgate.net

In the realm of applications, there is a strong push to replace chromate-based corrosion inhibitors with safer alternatives. researchgate.net Eco-friendly coatings, such as those based on sol-gel technology, are being developed to provide comparable corrosion protection without the toxicity of chromates. aidic.it For applications where chromates are still necessary, the focus is on creating closed-loop systems and processes that minimize environmental release. davidpublisher.comresearchgate.net This includes developing methods for the reuse of chromate from industrial effluents, thereby contributing to a more sustainable life cycle for the chemical compound. davidpublisher.com

| Parameter | Traditional Method (e.g., Solid-State Roasting) | Green Chemistry Approach (e.g., Liquid Phase Oxidation) | Reference |

|---|---|---|---|

| Temperature | High (e.g., ~1200°C) | Low (e.g., ~300°C or room temperature) | researchgate.netresearchgate.net |

| Energy Consumption | High | Significantly decreased | researchgate.net |

| Efficiency | Lower chromium recovery | Higher chromium recovery (>20% increase) | researchgate.net |

| Process | Solid-state reaction | Liquid phase reaction in molten salt or solution | researchgate.net |

| Environmental Impact | Higher energy footprint, potential for hazardous emissions | Reduced energy use, potential for "zero emission" processes | researchgate.net |

Cross-Disciplinary Research at the Interface of Inorganic and Materials Science

The advancement of materials like lithium chromate dihydrate is intrinsically linked to the synergy between inorganic chemistry and materials science. numberanalytics.com This cross-disciplinary approach is essential for translating fundamental chemical knowledge into functional, high-performance materials for modern technologies, particularly in the field of energy storage. fz-juelich.denumberanalytics.commdpi.com

Inorganic chemistry provides the foundational understanding of synthesis, bonding, structure, and reactivity of compounds like lithium chromate. numberanalytics.comwikipedia.org Materials science then applies this knowledge to design and engineer materials with specific properties (e.g., electrical, thermal, optical) for targeted applications. numberanalytics.com A prime example is the development of cathode materials for lithium-ion batteries. numberanalytics.comfiveable.me While inorganic compounds such as lithium cobalt oxide and lithium iron phosphate (B84403) are staples, research into other materials, including chromium-based compounds, continues in the quest for higher energy density, better stability, and longer cycle life. researchgate.netnumberanalytics.comfiveable.me

This collaborative research involves a wide range of activities, from the computational modeling of ion diffusion to the experimental synthesis of novel nanostructures and the advanced characterization of materials under operating conditions. fz-juelich.demit.eduqub.ac.uk The insights gained from studying the atomic-level behavior of a material, such as the irreversible migration of chromium ions in LiCrO2, directly inform the strategies materials scientists use to improve battery performance and durability. researchgate.netmit.edu This feedback loop—where fundamental chemical discoveries drive materials innovation, and materials performance challenges prompt new chemical investigations—is at the heart of progress in the field. imperial.ac.ukfz-juelich.de

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling lithium chromate dihydrate in laboratory settings?

- Methodological Answer :

- Establish a regulated area compliant with OSHA Chromium VI standards (29 CFR 1910.1026), including engineering controls (e.g., HEPA-filtered vacuums) to minimize dust exposure .

- Use personal protective equipment (PPE): chemically resistant gloves, full-face respirators, and lab coats. Train personnel on spill management (wet methods only; no dry sweeping) and emergency response .

- Store in tightly sealed containers in cool, ventilated areas away from organics, combustibles, and acids to prevent explosive reactions .

Q. How should researchers manage waste disposal of this compound?

- Methodological Answer :

- Classify waste under UN3077 for transport and consult local regulations (e.g., China’s Hazardous Chemical Safety Management Regulations) .

- Decontaminate glassware with aqueous reducing agents (e.g., sodium bisulfite) to convert Cr(VI) to less toxic Cr(III) before disposal .

Q. What are the key identifiers and physical properties of this compound?

- Methodological Answer :

- Molecular formula: Li₂CrO₄·2H₂O (CAS 14307-35-8 for dihydrate; anhydrous CAS 7789-01-7). Key properties: density 2.149 g/cm³, solubility ~94.6 g/L in water at 25°C, and bright orange crystalline appearance .

- Note discrepancies in CAS numbers between sources: verify hydration state and purity (≥99% with ≤0.1% Ca/Na impurities) via X-ray diffraction or ICP-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Conduct solubility experiments at controlled temperatures (e.g., 25°C) using ultrapure water. Compare results with literature (e.g., 94.6 g/L vs. 142 g/L ).

- Analyze impurities (e.g., residual Li₂Cr₂O₇) via ion chromatography. Solubility variations may arise from hydration state or synthesis method (e.g., dihydrate vs. anhydrous) .

Q. What experimental design considerations are crucial for synthesizing high-purity this compound?

- Methodological Answer :

- React Li₂CO₃ with CrO₃ in aqueous medium under controlled pH (neutral to slightly acidic) to avoid Cr(VI) reduction.

- Recrystallize from methanol to remove Na⁺/Ca²⁺ impurities. Monitor purity via FTIR (Cr-O stretching at ~890 cm⁻¹) and ICP-OES .

Q. How can researchers detect and quantify trace impurities in this compound?

- Methodological Answer :

- Use inductively coupled plasma mass spectrometry (ICP-MS) for metal impurities (e.g., ≤0.005% Fe, ≤0.01% Pb ).

- For organic contaminants, employ GC-MS after solvent extraction. Cross-validate with XRD to confirm crystallinity and absence of byproducts like Li₂Cr₂O₇ .